molecular formula C13H26N4O B13064890 N'-hydroxy-1-methyl-4-(4-methylpiperidin-1-yl)piperidine-4-carboximidamide

N'-hydroxy-1-methyl-4-(4-methylpiperidin-1-yl)piperidine-4-carboximidamide

Cat. No.: B13064890
M. Wt: 254.37 g/mol
InChI Key: GVLVJHZJACKWSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-Hydroxy-1-methyl-4-(4-methylpiperidin-1-yl)piperidine-4-carboximidamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly for its potential interaction with central nervous system (CNS) targets. The compound's structure, featuring a piperidine scaffold substituted with a hydroxycarboximidamide group, is characteristic of ligands designed for specific receptor binding . Related compounds based on the 1-methylpiperidin-4-yl core have demonstrated potent pharmacological activity as inverse agonists of the 5-hydroxytryptamine (5-HT2A) receptor, showing promise in preclinical models for the development of novel antipsychotic agents . Furthermore, the N-hydroxycarboximidamide moiety is a functional group known to be present in various bioactive molecules, and its incorporation often aims to explore compounds with potential antimicrobial properties, as seen in contemporary research on similar heterocyclic systems . This reagent is intended for use in exploratory studies, including target identification, mechanism of action (MOA) studies, and as a key intermediate in the synthesis of more complex chemical entities for high-throughput screening campaigns. It is supplied for laboratory research applications only.

Properties

Molecular Formula

C13H26N4O

Molecular Weight

254.37 g/mol

IUPAC Name

N'-hydroxy-1-methyl-4-(4-methylpiperidin-1-yl)piperidine-4-carboximidamide

InChI

InChI=1S/C13H26N4O/c1-11-3-7-17(8-4-11)13(12(14)15-18)5-9-16(2)10-6-13/h11,18H,3-10H2,1-2H3,(H2,14,15)

InChI Key

GVLVJHZJACKWSJ-UHFFFAOYSA-N

Isomeric SMILES

CC1CCN(CC1)C2(CCN(CC2)C)/C(=N/O)/N

Canonical SMILES

CC1CCN(CC1)C2(CCN(CC2)C)C(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-1-methyl-4-(4-methylpiperidin-1-yl)piperidine-4-carboximidamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of intermediate compounds, which are then further reacted to obtain the final product. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial to ensure the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is essential to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-1-methyl-4-(4-methylpiperidin-1-yl)piperidine-4-carboximidamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N’-hydroxy-1-methyl-4-(4-methylpiperidin-1-yl)piperidine-4-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-hydroxy-1-methyl-4-(4-methylpiperidin-1-yl)piperidine-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N'-hydroxy-1-methyl-4-(4-methylpiperidin-1-yl)piperidine-4-carboximidamide with structurally analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 1110717-72-0 C₁₃H₂₆N₄O 254.37 Bicyclic piperidine core, 4-methylpiperidinyl substituent, N-hydroxycarboximidamide group
N'-Hydroxy-1-methyl-4-[4-(4-methylpyridin-2-yl)piperazin-1-yl]piperidine-4-carboximidamide 1110717-79-7 C₁₇H₂₈N₆O 332.44 Piperazine-linked 4-methylpyridinyl group, extended heterocyclic framework
(1E)-N-Hydroxy-2-(1-methylpiperidin-4-yl)ethanimide Not reported C₈H₁₅N₃O 169.23 Monocyclic piperidine, ethanimide backbone, simpler hydroxylimine group
N'-Hydroxy-1-methylpiperidine-4-carboximidamide CID 57751896 C₇H₁₅N₃O 157.21 Single piperidine ring, lacks 4-methylpiperidinyl substituent

Structural and Functional Differences

The pyridinylpiperazinyl derivative (CAS 1110717-79-7) incorporates a 4-methylpyridinyl-piperazine moiety, increasing aromaticity and hydrogen-bonding capacity, which may improve receptor affinity in biological systems .

Molecular Weight and Pharmacokinetics :

  • The target compound (254.37 g/mol) is intermediate in size between the smaller ethanimide derivative (169.23 g/mol) and the larger pyridinylpiperazinyl analog (332.44 g/mol). Higher molecular weight in the latter may reduce blood-brain barrier permeability but enhance target specificity .

Functional Group Variations: All compounds share an N-hydroxycarboximidamide group, critical for chelating metal ions or modulating enzyme activity.

Research Findings and Implications

  • Lumping Strategy Relevance : Compounds with shared functional groups (e.g., hydroxylimine) but divergent substituents may exhibit similar reactivity patterns, enabling lumping in computational models to simplify reaction networks .
  • ADMET Predictions : The diversity in substituents across analogs (e.g., piperidinyl vs. pyridinylpiperazinyl) likely influences absorption and toxicity profiles. For instance, the pyridinylpiperazinyl group in CAS 1110717-79-7 could enhance solubility but introduce cytochrome P450 interactions .

Biological Activity

N'-Hydroxy-1-methyl-4-(4-methylpiperidin-1-yl)piperidine-4-carboximidamide (CAS Number: 1110717-79-7) is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structural features that contribute to its biological activity. The compound contains a hydroxyl group, a carboximidamide functional group, and two piperidine rings, which may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its action on various receptors and enzymes. Key areas of activity include:

  • Muscarinic Receptor Modulation : The compound has been identified as a modulator of muscarinic acetylcholine receptors, which play significant roles in the central nervous system (CNS) and peripheral nervous system (PNS) functions. Muscarinic receptor antagonists are explored for their potential in treating neurological disorders such as Alzheimer's disease and schizophrenia .
  • Neuroprotective Effects : Research indicates that compounds with similar structures may exhibit neuroprotective properties, potentially reducing neuronal damage in conditions like traumatic brain injury (TBI). Studies have shown that modulation of inflammatory pathways can mitigate secondary damage following TBI, suggesting that N'-hydroxy derivatives could have similar protective effects .
  • Analgesic Properties : Some derivatives of piperidine compounds have demonstrated analgesic effects in preclinical models. The modulation of pain pathways through specific receptor interactions may position N'-hydroxy derivatives as candidates for pain management therapies .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Muscarinic Receptor ModulationAntagonistic effects on M1 and M4 receptors linked to neurological disorders
NeuroprotectionPotential reduction in edema and neuronal death post-TBI
Analgesic EffectsEvidence of pain relief in animal models

Case Study: Neuroprotective Effects in TBI Models

In a study examining the effects of similar piperidine derivatives on TBI models, it was found that pretreatment with specific compounds resulted in reduced tissue damage and improved functional outcomes. This suggests that N'-hydroxy derivatives could be beneficial in clinical settings for managing TBI-related complications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.